![molecular formula C9H5ClN2O3S2 B13859102 4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a carbonyl group, linked to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid typically begins with the preparation of 5-chlorothiophene-2-carbonyl chloride. This intermediate can be synthesized by reacting 5-chlorothiophene with trichloroacetyl chloride under the action of aluminum trichloride, followed by hydrolysis . The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with 1,2-thiazole-3-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
科学的研究の応用
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers.
作用機序
The mechanism of action of 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-chlorothiophene-2-carbonyl chloride: An intermediate used in the synthesis of the target compound.
2-chlorothiophene: A simpler thiophene derivative with similar reactivity.
1,2-thiazole-3-carboxylic acid: Another building block used in the synthesis of the target compound.
Uniqueness
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid is unique due to its combined thiophene and thiazole rings, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
特性
分子式 |
C9H5ClN2O3S2 |
|---|---|
分子量 |
288.7 g/mol |
IUPAC名 |
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3S2/c10-6-2-1-5(17-6)8(13)11-4-3-16-12-7(4)9(14)15/h1-3H,(H,11,13)(H,14,15) |
InChIキー |
CAPPJAIHAGHPSV-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=CSN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
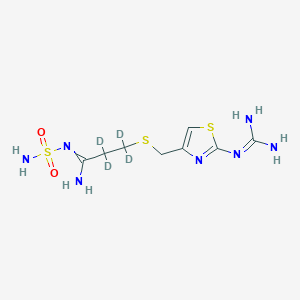
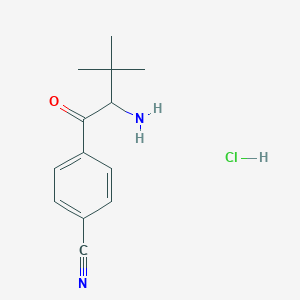
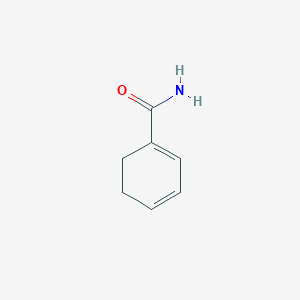
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
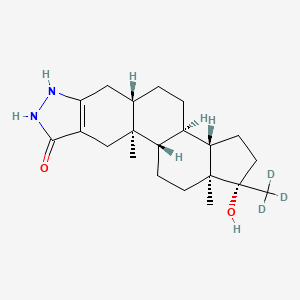
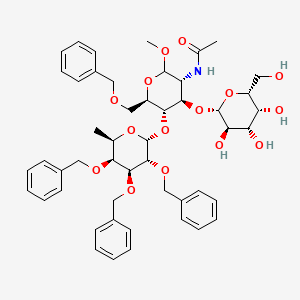


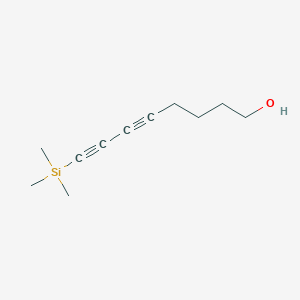
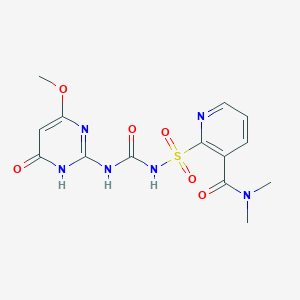
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
